5-Oxo-4-phenyltetrahydro-2-furoic acid
Description
5-Oxo-4-phenyltetrahydro-2-furoic acid is a bicyclic organic compound featuring a tetrahydrofuran (THF) ring substituted with a ketone group at position 5, a phenyl group at position 4, and a carboxylic acid moiety at position 2. Such compounds are often synthesized via cyclization reactions involving furan precursors or through Diels-Alder-like pathways, as seen in the synthesis of structurally related analogs . The phenyl group enhances aromatic interactions, while the carboxylic acid enables hydrogen bonding, influencing both physicochemical properties and biological activity.
Properties
CAS No. |
22073-32-1 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5-oxo-4-phenyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)9-6-8(11(14)15-9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13) |
InChI Key |
URLJMITWYUZHGP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)OC1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=O)OC1C(=O)O)C2=CC=CC=C2 |
Other CAS No. |
22073-32-1 |
Related CAS |
13389-96-3 (hydrochloride salt) |
Synonyms |
alpha-phenyltetrahydrofuranone-2-gamma-carboxylic acid alpha-phenyltetrahydrofuranone-2-gamma-carboxylic acid, sodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares 5-oxo-4-phenyltetrahydro-2-furoic acid with analogous compounds from the evidence, focusing on molecular features and substituent effects:
Key Observations:
- Substituent Effects: The phenyl group in the hypothetical compound increases molecular weight and aromaticity compared to the unsubstituted analog (C₅H₆O₄).
- Stereochemistry : The (2S,3R)-configured C75 isomer demonstrates the importance of stereochemistry in biological activity, as its trans-configuration may optimize enzyme-binding interactions .
Physicochemical and Crystallographic Data
- Hydrogen Bonding : In related compounds (e.g., ’s fused isoindole derivative), O–H···O hydrogen bonds and weak C–H···π interactions stabilize crystal packing. Similar interactions are expected in 5-oxo-4-phenyltetrahydro-2-furoic acid, influencing solubility and solid-state stability .
- Thermal Parameters: Refinement data for ’s compound highlight anisotropic displacement parameters for non-hydrogen atoms, a feature likely shared across crystalline 5-oxo-tetrahydrofuran derivatives .
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